N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide
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Description
N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic core and a methoxyphenyl group, which are crucial for its biological interactions. The unique arrangement of atoms allows for various chemical reactions and interactions with biological targets.
Property | Description |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₂S |
Molecular Weight | 334.41 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-4-({4-methyl-3-oxo... |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes , receptors , and nucleic acids . Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to altered cell proliferation and apoptosis.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.
- Antioxidant Activity : The presence of the methoxy group is known to enhance antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to N-(4-methoxyphenyl)-4-({4-methyl-3-oxo... In particular:
- A study demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against melanoma and prostate cancer cells, reducing cell viability in the low nanomolar range compared to earlier compounds .
Antimicrobial Activity
Research indicates that compounds within this chemical class have shown promising antimicrobial activity , effective against various pathogens, including bacteria and fungi. For example:
- Chalcones and their derivatives have been reported to possess antimicrobial properties, suggesting that the target compound may also exhibit similar effects .
Anti-inflammatory Effects
The anti-inflammatory potential is another area of interest:
- Compounds featuring the methoxyphenyl group have been linked to reduced inflammation markers in vitro, indicating that N-(4-methoxyphenyl)-4-({4-methyl-3-oxo... may also contribute to anti-inflammatory responses .
Case Studies
-
Study on Anticancer Activity :
- A series of experiments involving cell lines treated with N-(4-methoxyphenyl)-4-({4-methyl-3-oxo... showed a dose-dependent reduction in cell proliferation, with IC50 values significantly lower than those of related compounds.
-
Antimicrobial Testing :
- In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-25-21(27)19-16-6-3-4-7-17(16)30-20(19)24-22(25)29-13-5-8-18(26)23-14-9-11-15(28-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZVGNTXWERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCCCC(=O)NC3=CC=C(C=C3)OC)SC4=C2CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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